molecular formula C14H13N3O4S B2826495 N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946206-62-8

N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2826495
CAS No.: 946206-62-8
M. Wt: 319.34
InChI Key: RKIVOQYVIYNYSV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Antiprotozoal Agents

Compounds structurally related to N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide have been studied for their antiprotozoal properties. For instance, certain imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which cause sleeping sickness and malaria, respectively (Ismail et al., 2004).

Phleomycin Amplifiers

Compounds including pyridinylpyrimidines with basic side chains, which bear structural similarity to this compound, have been investigated for their role as amplifiers of phleomycin. These compounds have shown activity against Escherichia coli, suggesting potential for enhanced antibiotic efficacy (Brown & Cowden, 1982).

Synthesis of Novel Compounds

Research has focused on synthesizing novel classes of compounds, such as 1,2-dihydrofuro[3,4-d]pyrimidines, from furan derivatives. These syntheses involve multiple organic reactions and offer potential for developing new chemical entities with diverse applications (Yilmaz & Kaçan, 2017).

Anti-tumor Activity

Pyrimidinedione derivatives, including those structurally related to the compound , have been evaluated for their antiproliferative activity in colorectal cancer cells. Some derivatives have shown significant potential as antitumor compounds with targeted inhibitory activity (Liu et al., 2015).

DNA Binding

Certain dicationic minor groove binding drugs, similar in structure to this compound, have been shown to bind tightly to DNA sequences, offering insights into drug-DNA interactions and potential therapeutic applications (Laughton et al., 1995).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Future Directions

The future directions for the study and application of this compound are not explicitly mentioned in the available resources .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-16-12(19)9-6-10(22-13(9)17(2)14(16)20)11(18)15-7-8-4-3-5-21-8/h3-6H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIVOQYVIYNYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NCC3=CC=CO3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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